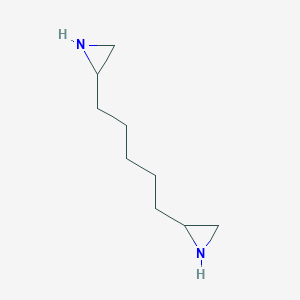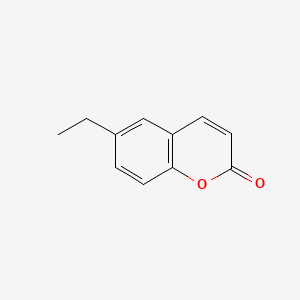
2,2'-Pentane-1,5-diyldiaziridine
Vue d'ensemble
Description
2,2’-Pentane-1,5-diyldiaziridine is an organic compound characterized by a three-membered ring containing two nitrogen atoms. This compound is known for its high strain and unique chemical properties, making it a valuable intermediate in organic synthesis and various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 2,2’-Pentane-1,5-diyldiaziridine typically involves the reaction of 2,2-disubstituted 4-cyanobutanals with excess ammonia over acidic heterogeneous catalysts at temperatures ranging from 20 to 150°C and pressures of 15 to 500 bar. The reaction products are then hydrogenated with excess hydrogen in the presence of cobalt-, nickel-, ruthenium-, or other noble metal-containing catalysts at temperatures of 60 to 150°C and pressures of 50 to 500 bar .
Industrial Production Methods: Industrial production of 2,2’-Pentane-1,5-diyldiaziridine follows similar synthetic routes but on a larger scale, ensuring the use of high-pressure reactors and continuous flow systems to maintain the required reaction conditions efficiently .
Analyse Des Réactions Chimiques
Types of Reactions: 2,2’-Pentane-1,5-diyldiaziridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding diazirines.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions, where the nitrogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of metal catalysts such as palladium or platinum.
Substitution: Nucleophiles like halides, thiols, and amines under basic or acidic conditions.
Major Products:
Oxidation: Diazirines.
Reduction: Amines.
Substitution: Various substituted diaziridines depending on the nucleophile used.
Applications De Recherche Scientifique
2,2’-Pentane-1,5-diyldiaziridine is utilized in several scientific research fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules and as a precursor for diazirine photoaffinity probes.
Biology: Used in the study of enzyme mechanisms and protein interactions through photoaffinity labeling.
Medicine: Investigated for its potential neurotropic activity and low toxicity.
Industry: Employed in the production of polymers and other advanced materials due to its unique reactivity.
Mécanisme D'action
The mechanism by which 2,2’-Pentane-1,5-diyldiaziridine exerts its effects involves the formation of highly reactive intermediates, such as carbenes, upon exposure to light or heat. These intermediates can then interact with various molecular targets, including proteins and nucleic acids, leading to covalent modifications and functional changes .
Comparaison Avec Des Composés Similaires
Diaziridine: A non-substituted analog with similar reactivity but different physical properties.
Diazirine: A related compound used extensively in photoaffinity labeling due to its ability to form carbenes upon irradiation.
Uniqueness: 2,2’-Pentane-1,5-diyldiaziridine is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to other diaziridines and diazirines. This makes it particularly valuable in applications requiring precise control over chemical transformations .
Propriétés
IUPAC Name |
2-[5-(aziridin-2-yl)pentyl]aziridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c1(2-4-8-6-10-8)3-5-9-7-11-9/h8-11H,1-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLXJKFNECQJFMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N1)CCCCCC2CN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60298547 | |
| Record name | 2,2'-pentane-1,5-diyldiaziridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60298547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28695-53-6 | |
| Record name | NSC124130 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124130 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2'-pentane-1,5-diyldiaziridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60298547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Azabicyclo[3.3.1]nonane](/img/structure/B3050704.png)









![(2Z)-4-[(3-hydroxyphenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B3050719.png)

